Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate
Description
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate is a quinoline derivative characterized by a dimethylamino group at position 4 and a fluorine atom at position 5. The dimethylamino group is a strong electron-donating substituent, which may enhance nucleophilic reactivity or alter electronic properties of the aromatic system . The fluorine atom at position 7 is a common feature in bioactive quinolones, often improving membrane permeability and metabolic stability .
Properties
Molecular Formula |
C14H15FN2O2 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-4-19-14(18)11-8-16-12-7-9(15)5-6-10(12)13(11)17(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
SBKCXQSXLSFTKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1N(C)C)F |
Origin of Product |
United States |
Preparation Methods
Step 1: Enamine Formation
3-Fluoro-4-methoxyaniline reacts with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110°C for 4.5 hours to form an enamine intermediate. The reaction is driven by the nucleophilic attack of the aniline’s amino group on the electrophilic β-carbon of the ethoxymethylene moiety.
Step 2: Cyclization
Heating the enamine intermediate in a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) at 250°C induces cyclization, yielding the quinoline core. For example, ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is obtained as a white solid after recrystallization.
Step 3: Chlorination
The 4-hydroxyl group is converted to a chloro substituent using phosphorus oxychloride (POCl₃). In a typical procedure, the hydroxylated quinoline is refluxed with POCl₃ in dichloromethane or dioxane at 100°C for 45 minutes.
Step 4: Amination
The chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with dimethylamine. Reaction conditions vary, but a common protocol involves heating the chloro derivative with excess dimethylamine in dimethylformamide (DMF) at 90°C for 2–3 hours. The product is purified via silica gel chromatography, yielding the target compound in 65–75% purity.
Key Data:
Vilsmeier-Haack Formylation Pathway
An alternative route utilizes the Vilsmeier-Haack reaction to introduce the dimethylamino group early in the synthesis:
Step 1: Formylation
3-Fluoro-4-methoxyaniline is treated with dimethylformamide dimethyl acetal (DMF-DMA) in acetic acid, forming a dimethylaminoenamine intermediate. This step proceeds at room temperature in 2 hours.
Step 2: Cyclocondensation
The enamine reacts with ethyl cyanoacetate under basic conditions (e.g., tetrabutylammonium hydroxide) to form the quinoline skeleton. Cyclization occurs spontaneously at 25°C, bypassing the need for high temperatures.
Step 3: Esterification and Fluorination
The resulting quinoline-3-carbonitrile is hydrolyzed to the carboxylic acid and esterified with ethanol under acidic conditions. Fluorination at position 7 is achieved using hydrogen fluoride-pyridine complex.
Advantages:
Comparative Analysis of Methods
Yield and Purity
Scalability
- The Gould-Jacobs protocol is more suitable for large-scale synthesis due to established industrial protocols for POCl₃-mediated chlorination.
- The Vilsmeier-Haack approach demands costly DMF-DMA, limiting cost-effectiveness.
Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥96% purity, with a retention time of 6.8 minutes.
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine, Selectfluor, and ethanol in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of fluorescent dyes and materials for optoelectronic applications.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structural modifications. The presence of the dimethylamino group and the fluorine atom enhances its binding affinity to target proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key differences and similarities between ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate and related quinoline-3-carboxylate derivatives.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Reactivity: The dimethylamino group in the target compound contrasts with oxo groups in dihydroquinoline derivatives (e.g., 70458-93-4). Halogen substituents (e.g., chloro, bromo) improve metabolic stability and binding affinity in antimicrobial agents .
Position-Specific Modifications :
- Fluorine at position 7 (shared with ciprofloxacin intermediates ) is associated with enhanced bacterial cell penetration.
- Ethoxy or methoxy groups (e.g., in radiopharmaceutical precursors ) increase solubility but may reduce membrane permeability compared to halogens.
Biological Activity: Compounds with oxo groups at position 4 (e.g., 70458-93-4) are often intermediates in antimicrobial synthesis due to their similarity to quinolone antibiotics . Aromatic amino substituents (e.g., 2,4-difluorophenylamino in ) enable targeting of specific biological pathways, such as kinase inhibition or radiopharmaceutical labeling.
Synthetic Considerations: The dimethylamino group likely requires amination or nucleophilic substitution during synthesis, whereas halogenated derivatives (e.g., 6h ) involve halogenation steps. Fluoroquinolones with cyclopropyl groups (e.g., ) typically employ multi-step cyclization and nitro reduction.
Biological Activity
Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
This compound belongs to the quinolone class of compounds, characterized by a bicyclic structure that includes a nitrogen atom. The presence of the dimethylamino group enhances its solubility and biological activity, while the fluorine atom is known to increase potency against various biological targets.
Research indicates that this compound acts primarily through the inhibition of bacterial topoisomerases and gyrases, enzymes critical for DNA replication and transcription. By interfering with these enzymes, the compound exhibits antimicrobial activity against a range of gram-positive and gram-negative bacteria.
Antimicrobial Activity
This compound has demonstrated potent antimicrobial effects. Its Minimum Inhibitory Concentration (MIC) values suggest strong activity against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 0.008 |
| Klebsiella pneumoniae | 0.03 |
| Pseudomonas aeruginosa | 0.125 |
These results indicate that the compound is particularly effective against resistant strains, offering potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of microRNA expression, which plays a crucial role in tumorigenesis . The compound's ability to target specific signaling pathways involved in cell proliferation and survival makes it a candidate for further development in cancer therapy.
Case Studies and Research Findings
- Inhibition Studies : A study evaluating the compound's inhibitory effects on bacterial topoisomerases revealed an IC50 value for E. coli gyrase at approximately 0.49 µM, indicating strong enzyme inhibition compared to other quinolone derivatives .
- Anticancer Efficacy : In vitro studies on ovarian cancer cells showed that this compound significantly reduced cell viability and induced apoptosis, suggesting its potential as an anti-cancer agent .
Q & A
Q. What are the standard synthetic routes for Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate?
The compound is typically synthesized via the Gould-Jacobs reaction, starting from substituted aniline derivatives. For example, 3-chloro-4-fluoroaniline undergoes condensation with ethoxymethylenemalonic ester, followed by microwave-assisted cyclization using aluminum metal as a catalyst to form the quinoline core . Subsequent modifications, such as alkylation or fluorination, introduce the dimethylamino and fluoro substituents. Decarboxylation steps are optimized by adjusting temperature (e.g., 250–270°C) and catalysts .
Q. Which spectroscopic methods are essential for characterizing this compound?
Structural elucidation relies on:
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, ester ethyl group at δ 1.3–4.3 ppm) .
- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and quinoline carbonyl) .
- Elemental Analysis: Validates purity and stoichiometry .
Q. What is the role of the dimethylamino group in modulating reactivity?
The dimethylamino group enhances electron density at the 4-position of the quinoline ring, influencing nucleophilic substitution reactions. For instance, it facilitates regioselective alkylation or condensation with secondary amines (e.g., piperazine) to generate antibacterial derivatives .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in ethylation and fluorination steps?
Regioselectivity in ethylation is controlled by solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) favor substitution at the 1-position of the quinoline core, while nonpolar solvents shift reactivity to the 3-position. Fluorination via electrophilic aromatic substitution requires precise stoichiometry of fluorinating agents (e.g., Selectfluor) to avoid over-halogenation .
Q. What strategies optimize the decarboxylation step during synthesis?
Traditional thermal decarboxylation (250–270°C) can lead to side reactions, but microwave-assisted methods reduce reaction time and improve yields by 15–20%. Catalysts like aluminum or palladium nanoparticles further enhance efficiency by lowering activation energy .
Q. How do structural modifications impact biological activity in derivatives?
- Antimicrobial Activity: Introducing triazole rings via click chemistry (e.g., Sharpless conditions) improves binding to bacterial DNA gyrase, with MIC values ranging from 0.5–8 µg/mL against S. aureus .
- Antitumor Potential: Condensation with α-acetyl-N-arylhydrazonoyl chlorides forms pyrido[2,3-f]quinoxaline derivatives, which exhibit IC₅₀ values of <10 µM against breast cancer cell lines (MCF-7) .
- Key Structural Determinants:
| Modification | Biological Impact |
|---|---|
| 7-Fluoro substituent | Enhances membrane permeability |
| 4-Dimethylamino group | Increases DNA intercalation efficiency |
| Ester side chain | Modulates solubility and bioavailability |
Q. How can crystallography resolve contradictions in proposed reaction intermediates?
Single-crystal X-ray diffraction confirms the planar geometry of the quinoline core and intermolecular interactions (e.g., C–H⋯O, C–H⋯Cl). For example, a study on a nitro-substituted derivative revealed parallel molecular packing stabilized by hydrogen bonds (C⋯O = 3.065–3.537 Å), resolving ambiguities in regiochemical outcomes .
Methodological Considerations
Q. What analytical techniques differentiate between by-products and target compounds?
- HPLC-MS: Quantifies impurities (e.g., decarboxylated by-products) with detection limits <0.1%.
- ²D NMR (COSY, HSQC): Resolves overlapping signals in complex mixtures, such as distinguishing between 1-ethyl and 3-ethyl regioisomers .
Q. How can reaction pathways be validated using computational chemistry?
Density Functional Theory (DFT) calculations predict transition-state energies for key steps (e.g., cyclization or decarboxylation). For instance, ΔG‡ for microwave-assisted cyclization is ~20 kJ/mol lower than thermal methods, aligning with experimental yield improvements .
Data Contradictions and Resolution
Q. Why do some studies report conflicting antimicrobial activities for similar derivatives?
Discrepancies arise from variations in bacterial strain susceptibility and assay conditions. For example, fluoroquinolones with a 7-trifluoromethyl group show higher activity against Gram-negative pathogens (MIC = 0.25 µg/mL) but lower efficacy against Gram-positive strains compared to 7-fluoro analogs . Standardized protocols (e.g., CLSI guidelines) are critical for cross-study comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
